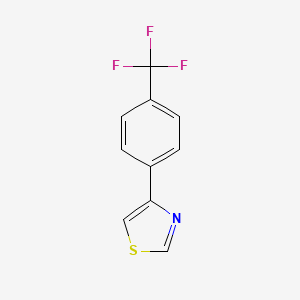

4-(4-(Trifluoromethyl)phenyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(Trifluoromethyl)phenyl)thiazole is a useful research compound. Its molecular formula is C10H6F3NS and its molecular weight is 229.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is prominently utilized in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals. Its derivatives have shown promise as:

- Antimicrobial Agents : Thiazole derivatives, including those containing the trifluoromethyl group, have demonstrated antibacterial activity against pathogens such as Mycobacterium tuberculosis and other gram-positive bacteria. Research indicates that modifications at specific positions on the thiazole ring can enhance efficacy, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .

- Anti-inflammatory Agents : Compounds derived from 4-(4-(trifluoromethyl)phenyl)thiazole are being explored for their anti-inflammatory properties. For instance, JNJ-2482272, a derivative of this compound, is under investigation for its potential to reduce inflammation .

- Anticancer Agents : Thiazole derivatives have also been studied for their anticancer activities, with various analogs showing efficacy against different cancer cell lines. The structural diversity provided by the thiazole core allows for targeted modifications that can enhance therapeutic effects .

Agricultural Chemistry

In agricultural chemistry, this compound plays a crucial role in the formulation of agrochemicals:

- Pesticides and Herbicides : The compound's unique properties improve the effectiveness of pesticides and herbicides by enhancing target specificity and reducing off-target effects. This leads to more efficient pest control methods while minimizing environmental impact .

Material Science

The incorporation of this compound into materials science has yielded several advancements:

- Polymers and Coatings : The compound is used to develop high-performance materials with improved thermal stability and chemical resistance. These properties are essential for applications requiring durable and long-lasting materials .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study on thiazole derivatives revealed their potential as anti-tubercular agents, emphasizing the importance of structural modifications on biological activity. The findings suggest that certain substitutions on the thiazole ring can significantly enhance antimicrobial properties .

- Another investigation focused on the synthesis of hydrazone derivatives from thiazole scaffolds demonstrated promising antibacterial activity against various pathogens, indicating that structural variations can lead to compounds with enhanced pharmacological profiles .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents (e.g., against M. tuberculosis) | Sub-micromolar MICs achieved with specific analogs |

| Anti-inflammatory agents (e.g., JNJ-2482272) | Under investigation for efficacy | |

| Anticancer agents | Efficacy against various cancer cell lines | |

| Agricultural Chemistry | Pesticides and herbicides | Improved target specificity |

| Material Science | Polymers and coatings | Enhanced thermal stability and chemical resistance |

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFWOKKKQLBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592566 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939805-20-6 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.